(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structure, which includes an allyl group, a methoxy group, and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is Staphylococcus aureus , a type of bacteria . The compound has shown anti-bacterial properties against all the drug-resistant strains of S. aureus used in the study .
Mode of Action
The compound interacts with its target by inducing the overexpression of proteases in S. aureus . Proteases are enzymes that break down proteins and peptides, which can lead to the lysis of the bacterial biofilms and killing the bacteria .
Biochemical Pathways
Result of Action
The result of the compound’s action is the disruption of S. aureus biofilms and the killing of the bacteria . This is achieved through the lysis of total proteins in S. aureus, as observed from dot blot and zymogram analysis .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, solvent effects have been observed in the formation of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, where the benzo[d]thiazole intermediate is treated with an allyl halide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Formation of the Ylidene Group: The final step involves the condensation of the intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities. Studies have focused on its mechanism of action and efficacy in preclinical models.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
- N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
- N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Uniqueness
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-9-22-18-16(26-4)7-6-8-17(18)27-20(22)21-19(23)13-10-14(24-2)12-15(11-13)25-3/h5-8,10-12H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCHNQRVRZUHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC(=C3)OC)OC)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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